molecular formula C16H22N2O3S B2750984 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 941932-45-2

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2750984
CAS RN: 941932-45-2
M. Wt: 322.42
InChI Key: TXVVOFWFXCUKJZ-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide, also known as DTG, is a compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Asymmetric Catalysis

N-aryl-substituted oxazolidinone-containing ketones have been studied for their application in asymmetric epoxidation of olefins. This research highlights the significant role of electronic effects in enhancing the interaction between the catalyst and the substrate, thereby improving the efficiency and selectivity of the epoxidation process. The findings suggest potential practical applications of these ketones in organic synthesis, particularly in the production of epoxides (L. Shu et al., 2003).

Anticancer Agent Design

Functionalized amino acid derivatives, including those with oxazolidinone structures, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain compounds exhibited promising cytotoxicity, indicating their potential as scaffolds for designing new anticancer agents. This application is crucial in medicinal chemistry for the development of novel therapies for cancer (Vivek Kumar et al., 2009).

Antibacterial Agents

A series of arylpiperazinyl oxazolidinones with diversified N-substituents have been synthesized and evaluated for their antibacterial activity, especially against resistant Gram-positive strains such as MRSA and VRE. This study underscores the potential of oxazolidinone derivatives in addressing the growing challenge of antibiotic resistance, marking an important area of research in antimicrobial drug development (S. Jang et al., 2004).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(13-6-2-1-3-7-13)17-14-8-4-9-15(12-14)18-10-5-11-22(18,20)21/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVVOFWFXCUKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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